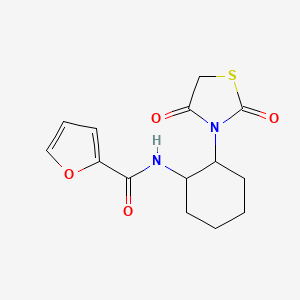

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide

描述

属性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-12-8-21-14(19)16(12)10-5-2-1-4-9(10)15-13(18)11-6-3-7-20-11/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOQCYAJNHGYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CO2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid to form the initial thiazolidine ring . This intermediate is then reacted with cyclohexylamine and furan-2-carboxylic acid under controlled conditions to yield the final product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall yield .

化学反应分析

Types of Reactions

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring and the thiazolidine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazolidine or furan derivatives.

科学研究应用

Antidiabetic Effects

Recent studies have highlighted the compound's potential in diabetes management:

- In Vivo Studies : Thiazolidinedione derivatives similar to this compound have demonstrated significant reductions in blood glucose levels in diabetic models.

- Molecular Docking Studies : These studies indicate strong binding affinities to proteins involved in glucose metabolism, suggesting therapeutic applications in diabetes management .

Antioxidant Activity

The compound exhibits promising antioxidant properties:

- Lipid Peroxidation Inhibition : Compounds with similar structures are evaluated for their ability to inhibit lipid peroxidation effectively, indicating a potential role in protecting against oxidative stress .

Antimicrobial Activity

Preliminary research suggests that derivatives of thiazolidinediones may possess antimicrobial properties:

- Fungicidal Activity : Studies on 2,4-dioxo-thiazolidine derivatives have indicated broad-spectrum antimicrobial properties, highlighting their versatility in developing compounds with diverse biological activities .

Case Study 1: Thiazolidinedione Derivatives

A study on thiazolidinedione derivatives revealed that modifications at the cyclohexyl position significantly impacted both antioxidant activity and glucose metabolism regulation. The best-performing compounds showed effective inhibition of oxidative stress markers and improved glucose tolerance in diabetic models.

Case Study 2: Antimicrobial Evaluation

Research into the antimicrobial properties of thiazolidinedione derivatives demonstrated significant antibacterial effects against pathogens such as E. coli and S. aureus. The broad-spectrum activity suggests potential applications in treating infections caused by resistant strains .

作用机制

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring is known to interact with bacterial cell walls, disrupting their integrity and leading to cell death . In cancer cells, the compound may inhibit specific signaling pathways, leading to apoptosis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinedione Moieties

Furan-2-carboxamide-Thiazolidinedione Hybrids

describes eight compounds (F14–F18) with a TZD core modified by furan-2-ylmethylene and acetamide substituents. Key examples include:

- F14 : 2-(5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide

- F16 : 2-(5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide

Comparison :

- The target compound replaces the acetamide-linked aryl/heteroaryl groups (e.g., nitrophenyl in F14) with a cyclohexyl ring.

- The absence of a conjugated furan-2-ylmethylene group in the target compound may diminish π-π stacking interactions but enhance metabolic stability .

Benzylidene-Thiazolidinedione Derivatives

reports compounds like 7c (N-(4-(N-(cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide):

Comparison :

Furan-Carboxamide Derivatives with Heterocyclic Modifications

Naphtho[2,1-b]furan Analogs

highlights naphtho[2,1-b]furan derivatives (e.g., 5a–d ) with nitro and benzylidenehydrazinyl groups. These compounds exhibit antibacterial activity but lack the TZD core .

Comparison :

- The TZD moiety in the target compound introduces hydrogen-bonding capabilities (via C=O and NH groups), which may enhance interactions with biological targets like PPARγ or GLUT1 .

Thiazole- and Quinoline-Containing Derivatives

- N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide: A quinoline-pyrimidine hybrid with furan-carboxamide .

- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide: Thiazole-linked derivative (MW: 371.4) .

Comparison :

- The target compound’s simpler structure (cyclohexyl-TZD vs. polycyclic systems) may reduce synthetic complexity and off-target interactions .

Table 1: Key Properties of Selected Analogs vs. Target Compound

生物活性

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidin-2,4-dione scaffold, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure includes key functional groups that contribute to its biological activity, including the dioxothiazolidine moiety and the furan-2-carboxamide component.

Mechanisms of Biological Activity

Research indicates that compounds containing the thiazolidin-2,4-dione scaffold exhibit various biological activities through multiple mechanisms:

- PPARγ Activation : The compound may act as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism is particularly relevant for antidiabetic properties .

- Antioxidant Activity : The presence of carbonyl groups in the thiazolidinone structure allows for scavenging of reactive oxygen species (ROS), which contributes to its antioxidant properties .

- Antimicrobial Effects : The compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, similar to other thiazolidine derivatives .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:

Case Studies

- Antidiabetic Efficacy : A study demonstrated that derivatives of thiazolidinone, including this compound, showed significant improvement in insulin sensitivity in diabetic mouse models. This was attributed to enhanced PPARγ activation leading to increased adipocyte differentiation and glucose uptake .

- Antimicrobial Testing : In another study, the compound exhibited notable antimicrobial activity against several strains of bacteria, suggesting potential use as an antibacterial agent. The mechanism was linked to the inhibition of bacterial cell wall synthesis enzymes .

- Cancer Cell Line Studies : Research involving various cancer cell lines (HT-29, A-549, HCT-116) indicated that this compound could inhibit VEGFR-2 activity, leading to reduced tumor growth and proliferation rates .

常见问题

Q. Basic

- NMR :

- ¹H NMR : Peaks at δ 7.4–8.1 ppm (furan protons) and δ 3.5–4.5 ppm (cyclohexyl and thiazolidinedione protons) confirm structural motifs .

- ¹³C NMR : Carbonyl signals (C=O) at δ 165–175 ppm verify the amide and dioxothiazolidine groups .

- IR : Stretching bands at 1700–1750 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) .

- HPLC : Retention time consistency (e.g., 8–10 min with C18 columns) confirms purity .

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Q. Advanced

- Data collection : Use synchrotron radiation or high-resolution diffractometers (e.g., Bruker SMART APEX CCD) for accurate bond-length measurements .

- Refinement : SHELXL refines hydrogen positions via difference Fourier maps, with constraints for methyl and aromatic H atoms .

Challenges : Crystal twinning or poor diffraction may require iterative data collection at varying temperatures (e.g., 100–293 K) .

What preliminary biological screening approaches are recommended for assessing therapeutic potential?

Q. Basic

- In vitro assays :

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Immunomodulatory : ELISA-based cytokine profiling to evaluate STING pathway activation .

- Enzyme inhibition : Fluorescence polarization assays for target binding (e.g., GLUT1 transporters) .

What computational methods predict binding affinity with targets like GLUT1?

Q. Advanced

- Molecular docking : Autodock Vina or Schrödinger Suite to model interactions with GLUT1’s substrate-binding pocket .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

- QSAR : Hammett constants and logP values guide derivative design for improved permeability .

How should researchers approach purification, and what methods confirm purity?

Q. Basic

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Purity validation :

- HPLC : ≥95% peak area at 254 nm .

- Mass spectrometry : Molecular ion ([M+H]⁺) matching theoretical m/z .

How to resolve contradictory biological activity data across studies?

Advanced

Investigate:

- Assay conditions : Variations in pH, serum concentration, or incubation time (e.g., 24 vs. 48 hours) .

- Compound stability : Degradation under storage (e.g., DMSO stock solutions vs. lyophilized forms) .

- Cell line specificity : Compare results across multiple lines (e.g., primary vs. immortalized cells) .

What are critical stability considerations for storage?

Q. Basic

- Storage : Airtight containers at –20°C in amber vials to prevent photodegradation .

- Degradation monitoring :

- HPLC : Detect hydrolyzed products (e.g., free furan carboxylic acid) .

- TGA : Assess thermal stability up to 200°C .

How to design SAR studies to improve pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。